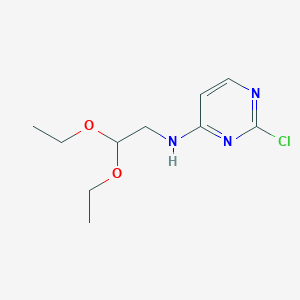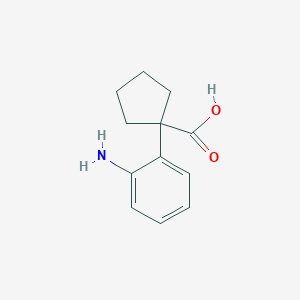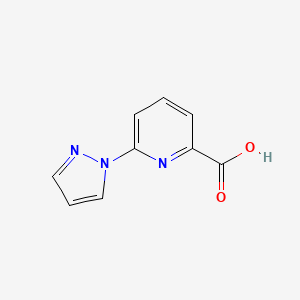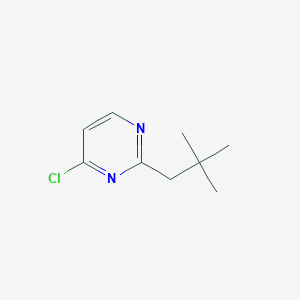
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Descripción general
Descripción
“2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine” is a chemical compound. It is a derivative of pyrimidin-4-amine . Pyrimidin-4-amine derivatives are known for their broad range of biological and pharmacological activities, including anti-bacterial, anti-tumor, and anti-diabetic properties .
Synthesis Analysis
The synthesis of similar compounds, such as N-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, has been reported . The process involves reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno [2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno [2,3-d]pyrimidine, which is further reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Studies have explored the synthesis and chemical reactivity of pyrimidine derivatives, revealing their versatility in chemical synthesis. For instance, Gazizov et al. (2015) developed a method for synthesizing 2-(2-arylpyrrolidin-1-yl)pyrimidines through acid-catalyzed intramolecular cyclization, highlighting the reactivity of related pyrimidin-2-amine compounds with phenols to produce derivatives with moderate to good yields (Gazizov et al., 2015). Similarly, El-Deeb et al. (2008) synthesized new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst, demonstrating the compound's potential for creating heterocyclic compounds (El-Deeb et al., 2008).
Biological Evaluation and Potential Anticancer Activity
Research into the biological evaluation of pyrimidine derivatives indicates potential anticancer activities. Wei and Malhotra (2012) designed and synthesized pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents, identifying compounds with selective activities against breast and renal cancer cell lines (Wei & Malhotra, 2012). Rashid et al. (2014) also synthesized new pyrimidine derivatives coupled with thiazolidin-4-one, demonstrating significant in vitro anticancer activities against a full NCI 60 cell line panel (Rashid et al., 2014).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) explored the use of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the compounds' effectiveness even at low concentrations and suggesting their potential application in corrosion protection (Ashassi-Sorkhabi et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by docking against it
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects that inhibit the growth and proliferation of certain microorganisms, contributing to the compound’s antimicrobial activity.
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as antimicrobial activity. The compound has been tested for in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity . It has demonstrated moderate activity overall, with some synthesized compounds exhibiting good antibacterial and antifungal activity .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with such enzymes makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, it can cause adverse effects, including toxicity and altered metabolic activity . These dosage-dependent effects are essential for determining the safe and effective use of this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of various metabolites, which can further influence cellular function. Additionally, this compound can affect metabolic flux by inhibiting or activating key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound can significantly influence its biochemical properties and effects on cellular function.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-9(16-4-2)7-13-8-5-6-12-10(11)14-8/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCMQKDCRALOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NC(=NC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)


![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)


![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)




![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)